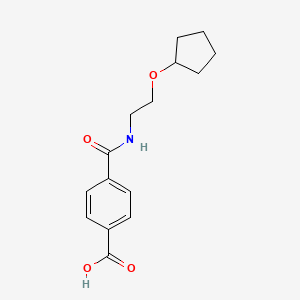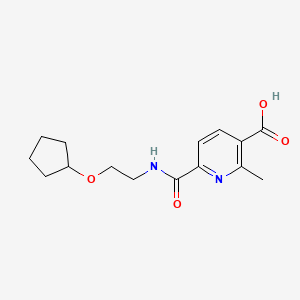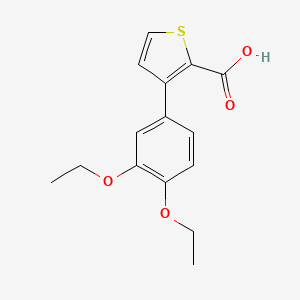
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as 4-(2-CEECB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand for the development of new drugs. Studies have shown that this compound has high affinity for certain receptors, which makes it a promising candidate for drug development.
Additionally, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has also been studied for its potential use in the development of new materials. The compound has been shown to have good solubility in various solvents, which makes it a good candidate for use in the production of polymers and other materials.
Mécanisme D'action
The exact mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is not yet fully understood. However, studies have shown that the compound interacts with certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Additionally, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has also been shown to have antioxidant properties, which can help protect the body against oxidative stress. Other studies have suggested that the compound may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is its high purity and good yields. Additionally, the compound has good solubility in various solvents, which makes it easy to work with in the lab.
However, one of the limitations of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is that its mechanism of action is not yet fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several potential future directions for research involving 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB). One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is well-established, and the compound has been extensively studied for its potential use as a ligand for drug development and in the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) involves the reaction of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acidhydroxybenzoic acid with cyclopentyl chloroformate and diethylamine, followed by the addition of 2-aminoethanol. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the compound.
Propriétés
IUPAC Name |
4-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-5-7-12(8-6-11)15(18)19)16-9-10-20-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSURRBHWOOJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)





